molecular formula C16H21N3O2 B1517364 tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate CAS No. 807624-20-0

tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Cat. No. B1517364
CAS RN: 807624-20-0
M. Wt: 287.36 g/mol
InChI Key: CAHGMTOVXFIRAF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” could potentially involve the reaction of 3-Bromobenzonitrile and tert-Butyl 1-piperazinecarboxylate . Another possible method could involve the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides to form corresponding amine derivatives .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 3-cyanophenyl group . The InChI code for this compound is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” include a predicted boiling point of 432.2±40.0 °C, a predicted density of 1.17±0.1 g/cm3, and a predicted pKa of 1.25±0.20 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is used in the synthesis of monosubstituted piperazine intermediates, which are crucial in creating many bioactive molecules. These intermediates can lead to the development of piperazine-containing drug substances, such as trazodone, a medication used to treat depression .

Antibacterial Activity Research

Derivatives of N-Boc piperazine, which include tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate, have been studied for their antibacterial activities. They have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli to evaluate their potential as antibacterial agents .

Polymer Synthesis

This compound is also involved in the preparation of lipopolymers via living cationic ring-opening polymerization. It serves as a termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers, which have applications in drug delivery systems .

Indazole DNA Gyrase Inhibitors

In medicinal chemistry, tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is used for the preparation of indazole DNA gyrase inhibitors. These inhibitors are significant in the development of new antibiotics targeting bacterial DNA replication .

Organic Synthesis Building Blocks

The compound acts as a building block in the synthesis of several novel organic compounds such as amides. Its versatility in organic synthesis makes it a valuable intermediate for various chemical reactions .

Safety and Hazards

The safety information for “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGMTOVXFIRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652741
Record name tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

CAS RN

807624-20-0
Record name tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,1-dimethylethyl 4-(3-bromophenyl)piperazine-1-carboxylate obtained in Reference Example 112 (3.10 g, 9.09 mmol), zinc cyanide (0.587 g, 5.00 mmol) and tetrakis(triphenylphosphine)palladium (0.525 g, 0.454 mmol) in DMF (30 mL) was stirred at 80° C. for 12 hr under nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (25%-40% ethyl acetate/hexane), and crystallized from hexane to give the title compound as a white powder (2.10 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 112
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.587 g
Type
catalyst
Reaction Step Five
Quantity
0.525 g
Type
catalyst
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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